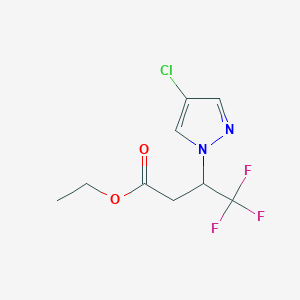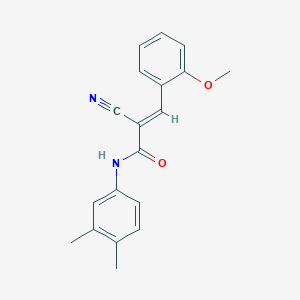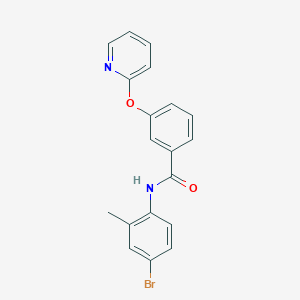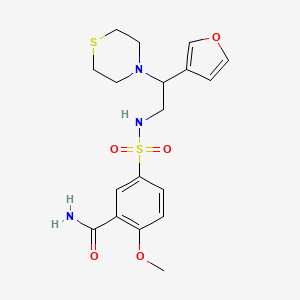
Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EF24 and is a synthetic curcumin analog. It has been found to have several beneficial properties, making it a promising candidate for various applications.
Mécanisme D'action
EF24 exerts its effects through various mechanisms, including the inhibition of NF-kB signaling, induction of apoptosis, and modulation of various cellular pathways. It has been found to target multiple signaling pathways, making it a potential candidate for combination therapy in cancer treatment.
Biochemical and Physiological Effects
EF24 has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of various cellular pathways. It has also been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, EF24 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on EF24, including its potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanisms of action and to optimize its use in combination therapy. Additionally, more research is needed to investigate its potential toxicity and to develop new formulations to improve its solubility.
Conclusion
EF24 is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanisms of action and to optimize its use in various applications.
Méthodes De Synthèse
EF24 is synthesized through a multi-step process that involves the reaction of 4-chloropyrazole with ethyl trifluorobutanoate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of EF24. The synthesis process is complex, but it has been optimized to produce high yields of pure EF24.
Applications De Recherche Scientifique
EF24 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been found to have potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-2-17-8(16)3-7(9(11,12)13)15-5-6(10)4-14-15/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJSBYJEPHHNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)
![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)
![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2948930.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2948931.png)
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)

![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)